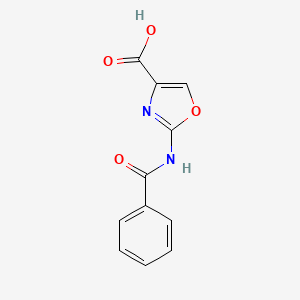

2-Benzamido-1,3-oxazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-benzamido-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-9(7-4-2-1-3-5-7)13-11-12-8(6-17-11)10(15)16/h1-6H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIUMGQTZWOQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Overview of Oxazole Synthesis Relevant to 2-Benzamido-1,3-oxazole-4-carboxylic Acid

Oxazole derivatives, including 2-substituted and 4-carboxylic acid substituted oxazoles, are typically prepared via cyclization reactions involving amino acids, carboxylic acids, and isocyanides or related intermediates. Conventional methods include Robinson-Gabriel synthesis, Fischer oxazole synthesis, van Leusen synthesis, and modern catalytic cycloadditions. Recent advances emphasize green chemistry principles and improved yields with functional group tolerance.

Synthetic Routes for this compound

Cyclization via Amino Acid and Isocyanide Coupling (One-Pot Method)

A highly efficient and scalable method involves the direct synthesis of oxazoles from carboxylic acids and isocyanides, mediated by an activating reagent such as triflylpyridinium salts. The process proceeds through in situ formation of an acylpyridinium intermediate, which reacts with isocyanoacetates to form the oxazole ring.

-

- Carboxylic acid substrate (e.g., benzamido-substituted acid)

- Isocyanoacetate derivatives (e.g., ethyl isocyanoacetate)

- Triflylpyridinium reagent (DMAP-Tf)

- Base: 4-Dimethylaminopyridine (DMAP)

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature to 40 °C

- Reaction time: 30–60 minutes

-

- Activation of the carboxylic acid by DMAP-Tf forms a reactive acylpyridinium salt.

- Nucleophilic attack by the deprotonated isocyanoacetate generates a cyclized intermediate.

- Intramolecular cyclization yields the oxazole ring with substitution at positions 2 and 4.

-

- Yields up to 96% reported for various substituted oxazoles.

- Functional groups such as halogens, formyl, ethoxycarbonyl, and methylsulfanyl are tolerated.

- Applicable to aromatic and aliphatic acids, including benzamido derivatives.

- Scalable to gram quantities with consistent yields.

| Parameter | Condition/Result |

|---|---|

| Activator | DMAP-Tf (1.3 equiv) |

| Base | DMAP (1.5 equiv) |

| Solvent | DCM (0.1 M) |

| Temperature | 25–40 °C |

| Reaction Time | 30–60 min |

| Yield | 70–96% (varies by substrate) |

| Functional Group Tolerance | High (halogens, formyl, sulfanyl) |

Source: Recent ACS Journal publication detailing rapid oxazole synthesis

Comparative Analysis of Preparation Methods

Research Findings and Notes

The one-pot synthesis using triflylpyridinium salts and DMAP as a base is currently the most efficient and versatile method for preparing substituted oxazoles including this compound derivatives.

This method allows late-stage functionalization of bioactive molecules and is compatible with sensitive functional groups, making it attractive for pharmaceutical intermediate synthesis.

The multi-configuration oxazolidine synthesis method provides an alternative pathway using amino acid precursors, focusing on environmental friendliness and operational ease, though with longer reaction times and solvent use.

Conventional methods such as Robinson-Gabriel and Fischer oxazole syntheses are less commonly used for this specific compound due to harsher conditions and lower selectivity.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzamido-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.

Substitution: Electrophilic and nucleophilic substitution reactions on the oxazole ring.

Reduction: Reduction of the oxazole ring to form corresponding amines or alcohols.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C).

Major Products:

Oxidation: Formation of oxazoles from oxazolines.

Substitution: Formation of various substituted oxazoles.

Reduction: Formation of amines or alcohols from the oxazole ring.

Aplicaciones Científicas De Investigación

Chemical Characteristics

Chemical Formula: CHNO

Molecular Weight: 208.18 g/mol

CAS Number: 1204297-20-0

Medicinal Chemistry

2-Benzamido-1,3-oxazole-4-carboxylic acid serves as a valuable building block in the synthesis of various pharmaceuticals. Its structural features allow it to act as a precursor for more complex heterocyclic compounds that exhibit biological activity.

Potential Therapeutic Uses:

- Antimicrobial Activity: Research indicates that oxazole derivatives can exhibit significant antimicrobial properties against various bacterial and fungal strains. The benzamido group enhances the compound's interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent.

- Anticancer Properties: Studies have shown that compounds containing the oxazole ring may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Biological Research

The compound is under investigation for its interactions with various biomolecules. Its ability to modulate biological pathways makes it a candidate for exploring new therapeutic strategies.

Biological Activities:

- Enzyme Inhibition: The oxazole moiety can interact with enzymes, potentially leading to the development of enzyme inhibitors that could be used in treating diseases where enzyme activity is dysregulated.

- Receptor Modulation: The compound may serve as a modulator for specific receptors involved in cellular signaling pathways, offering insights into new drug discovery avenues.

Industrial Applications

In addition to its pharmaceutical potential, this compound has applications in the production of agrochemicals and specialty chemicals.

Key Uses:

- Agrochemical Development: The compound can be utilized in formulating new pesticides or herbicides due to its biological activity against plant pathogens .

- Material Science: Research is ongoing into the use of this compound in developing novel materials with specific properties, such as polymers or catalysts that leverage its unique chemical structure.

Mecanismo De Acción

The mechanism of action of 2-Benzamido-1,3-oxazole-4-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways Involved: Inhibition of microbial biofilm formation, modulation of inflammatory pathways, and interference with cancer cell proliferation

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-Benzamido-1,3-oxazole-4-carboxylic acid with five structurally related compounds:

Notes:

- pKa estimation : The benzamido group’s electron-withdrawing nature likely lowers the carboxylic acid’s pKa compared to the benzothiazole derivative (pKa 4.27) .

- Commercial availability : Simpler analogs (e.g., methyl-substituted oxazoles) are readily available, while the target compound likely requires custom synthesis.

Substituent Effects on Properties

Solubility: The benzamido group’s hydrophobicity may reduce aqueous solubility compared to methyl or amino-substituted analogs. However, the carboxylic acid moiety counterbalances this by enabling salt formation in basic conditions.

Biological Activity: Benzothiazole derivatives (e.g., 2-amino-1,3-benzothiazole-4-carboxylic acid) are associated with antimicrobial and anticancer properties . The target compound’s benzamido group could improve target-binding affinity via π-π stacking or hydrogen bonding.

Actividad Biológica

2-Benzamido-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a benzamide moiety attached to an oxazole ring, which is known for its ability to interact with various biological targets. The compound's chemical formula is CHNO, and it possesses a molecular weight of approximately 208.18 g/mol. Its unique structure contributes to its lipophilicity and potential for enzyme inhibition.

Antimicrobial Properties

Research indicates that compounds in the benzoxazole family exhibit notable antimicrobial activities. A study evaluating various benzoxazole derivatives found that they possess significant antibacterial and antifungal properties, possibly due to their ability to disrupt cellular membranes or interfere with metabolic pathways.

Table 1: Summary of Biological Activities of Benzoxazole Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 5.2 | |

| Compound B | Antifungal | 3.8 | |

| This compound | TBD | TBD | TBD |

Note: Specific biological activity data for this compound is currently limited and requires further investigation.

Anticancer Activity

Benzoxazole derivatives have shown promise in cancer research due to their cytotoxic effects against various cancer cell lines. For instance, studies demonstrated that certain derivatives exhibited moderate to substantial cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanisms through which these compounds exert their effects include the inhibition of key enzymes involved in cancer progression.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent investigation tested a series of benzoxazole derivatives against seven different cancer cell lines. The findings indicated that compounds BNZ-2, BNZ-4, BNZ-7, BNZ-9, and BNZ-10 displayed significant anticancer activity, particularly against the A431 cell line. The results are summarized below:

Table 2: Cytotoxicity of Benzoxazole Derivatives

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling.

- Altered Lipophilicity: Enhanced lipophilicity allows for better membrane permeability and interaction with intracellular targets.

- Hydrogen Bonding: The presence of functional groups enables unique interactions with biological macromolecules.

Q & A

Q. What are the common synthetic routes for 2-Benzamido-1,3-oxazole-4-carboxylic acid?

The compound is synthesized via hydrolysis of ester precursors, such as ethyl or methyl esters of 2-phenyl-1,3-oxazole-4-carboxylic acid. Hydrolysis under acidic or basic conditions yields the carboxylic acid derivative, with reported yields ranging from 81% to 98% depending on the ester substrate and reaction optimization (e.g., temperature, catalyst) .

Q. How is the crystal structure of this compound determined experimentally?

X-ray crystallography is the gold standard, utilizing software like SHELX for refinement. SHELX enables precise determination of bond lengths, angles, and electron density maps, critical for resolving stereochemical ambiguities and validating synthetic products .

Q. What analytical techniques are used to confirm purity and structural integrity?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard. Mass spectrometry (MS) further confirms molecular weight. For example, 98% purity has been achieved for structurally related oxazole derivatives, as validated by these methods .

Q. What safety protocols are recommended during synthesis and handling?

Use personal protective equipment (PPE), including gloves, lab coats, and fume hoods. Follow guidelines for waste disposal, particularly for reactive intermediates. Safety protocols for similar heterocyclic compounds emphasize avoiding skin contact and ensuring proper ventilation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Systematic evaluation of reaction parameters (e.g., solvent polarity, temperature, and catalysts) is critical. For example, tert-butoxycarbonyl (Boc)-protected intermediates can enhance selectivity in analogous oxazole syntheses, reducing side reactions . Kinetic studies under varying conditions may identify rate-limiting steps.

Q. What methodologies are used to evaluate its biological activity?

In vitro bioassays, such as vasoactivity studies on isolated aortic segments, are employed. For structurally related oxazole derivatives, vasoactive effects were observed at 50–100 μmol/L, while constrictor activity occurred at lower concentrations (1–50 μmol/L). Dose-response curves and comparative assays with control compounds validate specificity .

Q. How can contradictions in reported biological data be resolved?

Reproducibility studies under standardized conditions (e.g., pH, solvent, and cell lines) are essential. For example, discrepancies in activity between 2-phenyl and 2-methyl oxazole derivatives highlight the role of substituent effects. Computational docking or quantitative structure-activity relationship (QSAR) models can rationalize these differences .

Q. What computational approaches predict target binding interactions?

Molecular docking using crystallographic data (refined via SHELX) enables modeling of ligand-receptor interactions. Density functional theory (DFT) calculations further elucidate electronic properties, such as pKa and H-bonding potential, which influence binding affinity .

Q. How does substituent variation impact pharmacological properties?

Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability, while bulky substituents may reduce bioavailability. For example, trifluoromethyl analogs exhibit altered pKa and lipophilicity, affecting membrane permeability .

Q. What strategies mitigate degradation during storage?

Lyophilization or storage in inert atmospheres (e.g., argon) prevents oxidation. Stability studies under accelerated conditions (e.g., elevated temperature or humidity) identify degradation pathways, guiding formulation improvements for long-term use .

Methodological Notes

- Spectral Data : Reference databases like NIST Chemistry WebBook provide validated NMR and IR spectra for benchmarking .

- Crystallography : SHELX remains widely used for small-molecule refinement, though complementary tools (e.g., Olex2) enhance visualization .

- Biological Assays : Include positive/negative controls and replicate experiments to account for variability in pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.